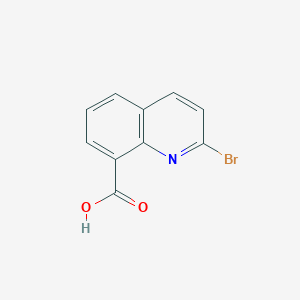

2-bromoquinoline-8-carboxylic acid

Description

Overview of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in the chemical sciences. orientjchem.orgwisdomlib.org First isolated from coal tar in 1834, this nitrogen-containing structure is not just a synthetic curiosity but is also found in numerous natural products, most notably the Cinchona alkaloids like quinine. nih.govwikipedia.org

The unique electronic arrangement of the quinoline ring system allows for a wide range of chemical reactions, and its derivatives have been shown to exhibit a vast spectrum of biological activities. nih.govnih.gov This has made the quinoline motif a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. orientjchem.org Consequently, molecules containing a quinoline core have been developed into drugs with applications as antimalarials (e.g., chloroquine, mefloquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin). nih.govnih.gov The versatility of the quinoline structure continues to make it a focal point for the development of new therapeutic agents and functional materials. wisdomlib.orgwikipedia.org

Rationale for Investigating Halogenated Quinoline Carboxylic Acids

The strategic placement of functional groups on the quinoline nucleus is a fundamental aspect of medicinal and organic chemistry, allowing for the fine-tuning of a molecule's properties. The investigation of halogenated quinoline carboxylic acids is driven by the significant impact these two specific functional groups have on the parent molecule.

Halogenation , the introduction of a halogen atom such as bromine, profoundly alters the electronic properties of the quinoline ring. Halogens are electronegative and can influence the reactivity of the molecule in subsequent synthetic steps. pressbooks.pub In the context of medicinal chemistry, adding a halogen can enhance a compound's binding affinity to biological targets, improve its ability to cross cell membranes (lipophilicity), and affect its metabolic stability, all of which are crucial for the development of effective drugs. pressbooks.pub

The carboxylic acid group (-COOH) is a versatile functional group that can dramatically increase the water solubility of an organic molecule. libretexts.org It is also a key player in molecular interactions, as it can act as both a hydrogen bond donor and acceptor. This allows it to form strong bonds with amino acid residues in the active sites of enzymes and receptors, a critical feature for many inhibitors. libretexts.org The synthesis of quinoline carboxylic acids is an active area of research, with various methods being developed to create diverse derivatives for biological screening. nih.govacs.org Therefore, the combination of a halogen and a carboxylic acid on a quinoline frame creates a molecule with a rich potential for specific biological interactions and tailored physicochemical properties.

Positioning 2-Bromoquinoline-8-carboxylic Acid within Contemporary Organic and Medicinal Chemistry Research

Within the vast landscape of chemical research, this compound is best understood as a specialized molecular building block or synthetic intermediate. evitachem.combiosynth.com While it may not be the final, active compound in a drug formulation, its value lies in its pre-functionalized structure, which offers chemists a convenient starting point for constructing more elaborate molecules.

The presence of three distinct chemical handles—the nitrogen in the quinoline ring, the reactive bromine atom, and the carboxylic acid group—allows for a variety of subsequent chemical transformations. For instance, the bromine atom can be replaced with other functional groups through cross-coupling reactions, a common strategy in drug discovery to create a library of related compounds for testing. The carboxylic acid can be converted into esters, amides, or other groups to explore interactions with biological targets.

Therefore, the academic and industrial significance of this compound is not in its direct application, but in its role as a key intermediate. It provides a rigid, well-defined scaffold onto which further chemical complexity can be built. Researchers in organic synthesis and medicinal chemistry utilize such compounds to accelerate the discovery process, enabling the efficient creation of novel molecules for evaluation as potential pharmaceuticals, agrochemicals, or materials with unique properties. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDSGBPDRWWPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426144-88-8 | |

| Record name | 2-bromoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Bromoquinoline 8 Carboxylic Acid

Reactivity of the Bromine Substituent at Position 2

The bromine atom at the C2 position of the quinoline (B57606) nucleus is particularly susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of this position within the quinoline ring system. researchgate.net This characteristic facilitates both nucleophilic substitution and a range of palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C2 position of the quinoline ring is electron-deficient, which makes the attached bromine atom a good leaving group in nucleophilic substitution reactions. researchgate.net This allows for the introduction of a variety of nucleophiles at this position. For instance, 2-bromoquinolines can react with amines, such as in the formation of 2-aminoquinolines when heated with liquid ammonia (B1221849) in the presence of a copper catalyst. researchgate.net The carboxylic acid group at the 8-position is generally unreactive under these conditions, though it can be deprotonated by basic nucleophiles. masterorganicchemistry.comlibretexts.org The direct conversion of carboxylic acids to amides can be challenging as amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.org

The general mechanism for nucleophilic acyl substitution involves an addition-elimination pathway. masterorganicchemistry.comlibretexts.org The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates the leaving group to reform the carbonyl double bond. libretexts.org

A variety of nucleophiles can be employed in these reactions, including oxygen, nitrogen, and sulfur-based nucleophiles. libretexts.org The protonation state of the nucleophile significantly impacts its reactivity; for example, a hydroxide (B78521) ion is a much more potent nucleophile than a water molecule. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 2-position of 2-bromoquinoline-8-carboxylic acid serves as an excellent handle for such transformations. These reactions typically involve a catalytic cycle that includes oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comyonedalabs.com

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comcommonorganicchemistry.comorganic-chemistry.org This reaction can be applied to this compound to introduce various aryl groups at the 2-position. The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the biaryl product. mdpi.com

A one-pot process for the synthesis of 8-arylquinolines has been developed, which involves the palladium-catalyzed borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling with aryl halides. acs.org While this method focuses on the 8-position, similar principles can be applied to the 2-position. The choice of ligand is crucial for the success of these reactions. cmu.edu The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. wikipedia.org

Recent advancements have also explored the use of carboxylic acids as coupling partners in Suzuki-type reactions through decarbonylative pathways. nih.govnih.govnih.govwikipedia.orgrsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-p-xylene | N-methylaniline | Pd/ligand 4 | N-methyl-N-(2,5-dimethylphenyl)aniline | 75 |

| 5-Bromo-m-xylene | Benzylamine | Pd2(dba)3/ligand 3 | N-Benzyl-3,5-dimethylaniline | 90 |

| Aryl Bromides | Aliphatic amines | Pd/ligand 3 | Aryl amines | Slower than chlorides |

Data sourced from a study on palladium-catalyzed amination. cmu.edu

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 2-alkynylquinoline-8-carboxylic acids. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira couplings have also been developed. gelest.com

Recent research has demonstrated the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, showcasing the versatility of this reaction with halogenated nitrogen-containing heterocycles. scirp.org Decarbonylative Sonogashira cross-coupling reactions have also emerged as a method to utilize carboxylic acids as electrophiles. nih.govrsc.org

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | 2-Amino-3-(phenylethynyl)pyridine | 95 |

| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(PPh3)2Cl2/CuI | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 92 |

| 2-Amino-5-chloro-3-iodopyridine | 1-Propyl-4-ethynylbenzene | Pd(PPh3)2Cl2/CuI | 2-Amino-5-chloro-3-((4-propylphenyl)ethynyl)pyridine | 85 |

Data sourced from a study on the Sonogashira coupling of 2-amino-3-bromopyridines. scirp.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. psu.edu The bromine at the 2-position of this compound can be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups.

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage is the stability and ease of handling of the organostannane reagents, although their toxicity is a drawback. organic-chemistry.org The reaction can be used to synthesize complex molecules and has been applied in the total synthesis of several natural products. libretexts.orgwikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction offers a versatile method for synthesizing aryl amines from this compound by coupling it with a wide range of primary and secondary amines.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. cmu.eduias.ac.inlibretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. cmu.edulibretexts.org

Table 3: Ligand Effects in Buchwald-Hartwig Amination

| Ligand | Cone Angle (°) | Yield (%) |

|---|---|---|

| P(o-tolyl)3 | 194 | 20 |

| P(Cy)3 | 170 | 35 |

| P(t-Bu)3 | 182 | 45 |

| X-Phos | - | 85 |

| John-Phos | 154 | 75 |

Data represents the Pd-catalyzed amination of 8-(benzyloxy)-5-bromoquinoline (B3049327) with N-methylaniline and is illustrative of ligand effects. ias.ac.in

Bromine's Influence on Electrophilic Reactivity

The bromine atom at the 2-position of the quinoline ring significantly influences its electrophilic reactivity. Halogens, like bromine, are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. However, in the context of the quinoline ring system, the situation is more complex. The nitrogen atom in the quinoline ring is a strong deactivating group, making the pyridine (B92270) ring (positions 2, 3, and 4) less susceptible to electrophilic attack than the benzene (B151609) ring (positions 5, 6, 7, and 8).

The presence of the bromine atom at position 2 further deactivates the pyridine ring towards electrophilic substitution due to its electron-withdrawing inductive effect. This effect reduces the electron density of the entire quinoline system, rendering it less nucleophilic. ucalgary.ca Consequently, electrophilic substitution reactions on this compound are challenging. When such reactions do occur, they are likely to be directed to the benzene ring, which is comparatively more electron-rich. The carboxylic acid at position 8, also an electron-withdrawing group, will further direct incoming electrophiles to the 5 and 7 positions.

Studies on the bromination of substituted quinolines have shown that the position of the incoming bromine atom is highly dependent on the reaction conditions and the nature of the existing substituents. acgpubs.org For instance, the bromination of quinoline in the gaseous phase at high temperatures (450-500°C) results in the formation of 2-bromoquinoline. researchgate.net This suggests that under forcing conditions, direct substitution at the 2-position is possible. However, for this compound, further electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products.

The high reactivity of organobromides makes them ideal starting points for many synthetic pathways, allowing for easy conversion to a variety of other functional groups. nih.gov

Reactivity of the Carboxylic Acid Functionality at Position 8

The carboxylic acid group at position 8 is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and salt formation.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. libretexts.orglibretexts.org To drive the reaction to completion, the water formed during the reaction is typically removed. libretexts.org The general equation for this reaction is:

RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

Alternatively, esters can be synthesized from the corresponding carboxylate anion via an SN2 reaction with a primary alkyl halide. libretexts.org The reactivity of the carboxylic acid can also be enhanced by converting it to a more reactive derivative, such as an acid chloride, which can then readily react with an alcohol to form the ester.

A variety of methods exist for the synthesis of esters from carboxylic acids, including the use of coupling agents like TBTU, TATU, or COMU, which facilitate the reaction with both phenols and aliphatic alcohols at room temperature. organic-chemistry.org

Table 1: Examples of Esterification Reactions of Quinoline Carboxylic Acids

| Carboxylic Acid Derivative | Alcohol/Reagent | Product | Reference |

| Quinoline-2-carboxylic acid chloride | Phenol | Phenyl quinoline-2-carboxylate | researchgate.net |

| o-Bromobenzoic acid | 1-Propanol | Propyl o-bromobenzoate | libretexts.org |

| Acetic acid | Ethanol | Ethyl acetate | libretexts.org |

Amides can be prepared from this compound through several synthetic routes. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). libretexts.orgrsc.org The resulting 2-bromoquinoline-8-carbonyl chloride can then be treated with an amine to yield the corresponding amide. The reaction of an acid chloride with an amine is typically rapid and efficient. chemguide.co.uk

Direct reaction of the carboxylic acid with an amine is generally not practical without strong heating or the use of a coupling agent to "activate" the acid. libretexts.orglibretexts.org Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate amide bond formation. libretexts.org Another approach is to first form an ammonium (B1175870) salt by reacting the carboxylic acid with ammonium carbonate, which upon heating, dehydrates to form the amide. chemguide.co.uklibretexts.org

The synthesis of amides from quinoline-2-carboxylic acid has been reported by reacting the corresponding acid chloride with various arylamines. researchgate.net

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent | Description | Reference |

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride | libretexts.orgrsc.org |

| Dicyclohexylcarbodiimide (DCC) | Activating agent for direct amidation | libretexts.org |

| Ammonium carbonate | Forms an ammonium salt that dehydrates upon heating | chemguide.co.uklibretexts.org |

As a carboxylic acid, this compound exhibits acidic properties and readily reacts with bases to form ionic salts. libretexts.org Treatment with alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, or with amines, will deprotonate the carboxylic acid to form the corresponding carboxylate salt. libretexts.orgyoutube.com These salts are typically water-soluble due to their ionic character. libretexts.org

The formation of a salt can be represented by the following general equations:

RCO₂H + NaOH → RCO₂⁻Na⁺ + H₂O youtube.com RCO₂H + (CH₃)₃N: → RCO₂⁻(CH₃)₃NH⁺ libretexts.org

The basicity of the quinoline nitrogen can also lead to salt formation upon treatment with a strong acid.

Directed Functionalization and Chemical Transformations of the Quinoline Ring

The quinoline ring in this compound is a versatile scaffold for further functionalization. The existing substituents guide the regioselectivity of subsequent reactions. The bromine atom at the 2-position is a key functional group for cross-coupling reactions. For instance, it can participate in Suzuki and Sonagashira couplings to introduce new carbon-carbon bonds. rsc.org These reactions typically employ a palladium catalyst to couple the organobromide with a boronic acid (Suzuki) or a terminal alkyne (Sonagashira).

The directing group ability of substituents on the quinoline ring is crucial for C-H functionalization reactions. mdpi.com For example, the amide group derived from 8-aminoquinoline (B160924) has been extensively used as a directing group to facilitate ortho-C-H bond activation. mdpi.com While this compound itself does not possess this directing group, its derivatives could be designed to incorporate such functionalities.

Oxidation and Reduction Chemistry of Quinoline Derivatives

The oxidation and reduction of quinoline derivatives can lead to a variety of new compounds. Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org While this compound already possesses a carboxylic acid group, other parts of the molecule could potentially be oxidized under specific conditions, although this would likely require harsh reagents and could lead to degradation of the quinoline ring.

The α-bromination of carboxylic acids, known as the Hell-Volhard-Zelinskii reaction, proceeds via an acid bromide intermediate. libretexts.org This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group. However, this is not applicable to this compound as it is an aromatic carboxylic acid.

Reduction of the quinoline ring system can be achieved under various conditions. Catalytic hydrogenation can reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction parameters. For example, the reduction of tetrahydroquinolines can be accompanied by bromination when using N-bromosuccinimide (NBS). rsc.org

Advanced Characterization and Spectroscopic Analysis of 2 Bromoquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-bromoquinoline-8-carboxylic acid, the aromatic protons on the quinoline (B57606) ring system would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a much further downfield position, often above 10 ppm.

Table 1: Illustrative ¹H NMR Data for a Bromoquinoline Carboxylic Acid Derivative (Note: Data is for illustrative purposes and does not represent experimentally verified data for this compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | -COOH |

| ~8.4-8.6 | d | 1H | Aromatic H |

| ~8.1-8.3 | d | 1H | Aromatic H |

| ~7.8-8.0 | m | 2H | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe ten signals in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) would be found significantly downfield (typically >160 ppm). The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy halogen atom. The remaining aromatic carbons would appear in the approximate range of 110-150 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: These are general expected ranges and not experimentally verified data)

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Carboxylic Acid) | 165-185 |

| Aromatic C-N | 145-160 |

| Aromatic C-H | 120-140 |

| Aromatic C-Br | 110-125 |

Mass Spectrometry (MS) for Molecular Mass and Isotopic Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₁₀H₆BrNO₂), the calculated monoisotopic mass is approximately 250.958 Da.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: Based on theoretical calculations)

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 251.96547 | 253.96342 | ~1:1 |

| [M+Na]⁺ | 273.94741 | 275.94536 | ~1:1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. A sharp, strong absorption band between 1680-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, absorptions corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C/C=N stretching in the aromatic ring (1400-1600 cm⁻¹) would be present.

Table 4: Expected Characteristic IR Absorption Bands for this compound (Note: These are general expected frequency ranges and not experimentally verified data)

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1730 (strong) | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=C / C=N stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential halogen bonding involving the bromine atom. This information is invaluable for understanding the solid-state properties of the compound. As of this writing, the crystal structure of this compound has not been reported in public databases.

Table 5: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.7 |

| b (Å) | ~5.9 |

| c (Å) | ~27.5 |

| β (°) | ~90.1 |

| Volume (ų) | ~1580 |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula. For this compound (C₁₀H₆BrNO₂), a close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric formula.

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 47.65% |

| Hydrogen | H | 1.008 | 6.048 | 2.40% |

| Bromine | Br | 79.904 | 79.904 | 31.70% |

| Nitrogen | N | 14.007 | 14.007 | 5.56% |

| Oxygen | O | 15.999 | 31.998 | 12.69% |

| Total | | | 252.067 | 100.00% |

Computational and Theoretical Investigations of 2 Bromoquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to predict molecular geometries, electronic distributions, and reactivity indices. nih.govmdpi.com

The initial step in a computational study involves the optimization of the molecular geometry to find the lowest energy conformation. For a molecule like 2-bromoquinoline-8-carboxylic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on similar quinoline derivatives demonstrate that the calculated geometrical parameters are generally in good agreement with experimental data from X-ray crystallography. arabjchem.org

The electron density distribution, once the geometry is optimized, reveals the arrangement of electrons within the molecule. In quinoline derivatives, the electron density is typically delocalized across the fused ring system. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 8-position would significantly influence this distribution. The bromine, being an electronegative atom, would draw electron density, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor, further polarizing the molecule.

Illustrative Data from a Related Compound: Optimized Geometrical Parameters for a Quinoline Derivative

The following table presents theoretical bond lengths and angles for a related quinoline derivative, 8-chloroquinoline-2-carbaldehyde, calculated using the DFT/B3LYP/6-31G(d,p) method. nih.gov This data provides an example of the type of information obtained from geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl15 | 1.76 | C1-C2-Cl15 | 117.8 |

| C12=N16 | 1.422 | C3-C2-Cl15 | 119.5 |

| C17-O19 | 1.43 | C2-C3-C4 | 120.3 |

| C1-H7 | 1.1 | C3-C4-N16 | 122.1 |

| C6-H10 | 1.1 | C4-N16-C12 | 117.5 |

| C17-H18 | 1.1 | C12-C11-C6 | 120.1 |

This table is for illustrative purposes and shows data for 8-chloroquinoline-2-carbaldehyde, not this compound.

Fukui functions are essential reactivity descriptors derived from DFT that help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. asianpubs.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

For a molecule like this compound, the condensed Fukui functions would be calculated for each atomic site.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

In studies of quinoline derivatives, the Fukui functions have been used to understand their reactivity in various chemical environments, such as in the context of corrosion inhibition. researchgate.net For this compound, one would expect the nitrogen atom and the carbonyl oxygen of the carboxylic acid to be potential sites for electrophilic attack, while certain carbon atoms in the quinoline ring would be susceptible to nucleophilic attack.

Illustrative Data from a Related Compound: Condensed Fukui Functions for Quinoline

The table below shows the calculated condensed Fukui functions for pristine quinoline, which can serve as a basic model.

| Atom | f+ | f- |

| N1 | 0.125 | 0.034 |

| C2 | 0.098 | 0.076 |

| C3 | 0.045 | 0.051 |

| C4 | 0.132 | 0.089 |

| C5 | 0.088 | 0.102 |

| C6 | 0.061 | 0.073 |

| C7 | 0.079 | 0.091 |

| C8 | 0.115 | 0.123 |

| C9 | 0.031 | 0.042 |

| C10 | 0.055 | 0.065 |

This table is for illustrative purposes and shows data for quinoline, not this compound. Adapted from studies on quinoline derivatives. asianpubs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the quinoline ring, while the LUMO would likely be centered on the electron-deficient parts, influenced by the bromo and carboxylic acid substituents. Analysis of various quinoline derivatives has shown that the distribution and energies of these orbitals are highly dependent on the nature and position of the substituents. researchgate.nettandfonline.com

Illustrative Data from a Related Compound: FMO Analysis of Substituted Quinolines

The following table provides HOMO, LUMO, and energy gap values for two quinoline derivatives, illustrating the effect of substitution on these parameters.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| 8-hydroxy-2-methyl quinoline | -5.67 | -1.23 | 4.44 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.34 | -2.11 | 4.23 |

This table is for illustrative purposes and shows data for related quinoline derivatives, not this compound. Adapted from DFT studies on quinoline derivatives. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of reaction pathways that may be difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is critical for understanding the kinetics and feasibility of a reaction. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carboxylic acid group, DFT calculations could elucidate the step-by-step mechanism. While specific studies on this molecule are lacking, the general methodology has been applied to various reactions of quinoline derivatives, such as the Friedländer annulation for their synthesis. researchgate.net

Solvation Models and Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by the solvent. Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, a polar molecule, the choice of solvent would influence its electronic structure, dipole moment, and the energies of its frontier orbitals. Studies on other quinoline derivatives have shown that increasing solvent polarity can lead to a significant change in the dipole moment and a non-linear variation in the solvation energy. The use of solvation models is crucial for accurately predicting the behavior of this compound in solution, which is particularly relevant for its application in synthesis or biological systems.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For instance, DFT calculations can be employed to optimize the molecular geometry and predict vibrational frequencies. nih.govrsc.org The calculated IR spectra can then be compared with experimental data to assign specific vibrational modes to the observed absorption bands. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net This analysis provides information about the electronic transitions between molecular orbitals, helping to understand the photophysical properties of the compound. nih.gov The predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can assist in the structural elucidation and assignment of experimental NMR signals. rsc.org

Table 1: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Computational Method |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.5 - 8.5 | GIAO |

| Carboxylic Acid Proton | > 10 | GIAO |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 165 - 175 | GIAO |

| Aromatic Carbons | 120 - 150 | GIAO |

| Key IR Bands (cm⁻¹) | ||

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | DFT/B3LYP |

| C=O (Carbonyl) | 1700 - 1750 | DFT/B3LYP |

| C-Br Stretch | 500 - 600 | DFT/B3LYP |

| UV-Vis λmax (nm) | 250 - 350 | TD-DFT |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Specific values for this compound would require dedicated computational studies.

In Silico Approaches for Predicting Chemical Reactivity and Interactions

In silico methods are crucial for predicting the chemical reactivity and potential intermolecular interactions of this compound. These computational approaches can forecast how the molecule might behave in a chemical reaction or interact with biological targets, which is particularly valuable in drug discovery and materials science. ijprajournal.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecule's surface. These maps help to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other species.

For understanding potential biological activity, molecular docking simulations are widely used. researchgate.netdntb.gov.ua This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. Such studies can help in identifying potential protein targets for this compound and in designing new derivatives with enhanced activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activities. nih.gov

Table 2: Key In Silico Reactivity Descriptors

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |

| Binding Affinity (from Docking) | Predicted strength of interaction with a target. | Suggests potential biological targets and inhibitory activity. |

Note: The specific values for these descriptors would be obtained from detailed in silico studies.

Applications of 2 Bromoquinoline 8 Carboxylic Acid in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromoquinoline-8-carboxylic acid is a highly versatile precursor in organic synthesis. The presence of two distinct functional groups—a halogen and a carboxylic acid—on the quinoline (B57606) core allows for a wide range of chemical transformations. The bromine atom at the 2-position is particularly susceptible to substitution via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. acs.org This reactivity enables the introduction of diverse aryl, alkyl, or alkynyl groups at this position, significantly expanding molecular complexity.

Simultaneously, the carboxylic acid group at the 8-position can undergo standard transformations, including conversion to esters, amides, or acid chlorides. ajchem-a.com This dual reactivity is exemplified in the synthesis of quinoline-8-carboxamides, where related bromo-quinolines are first functionalized at the bromine-bearing position before the second functional group is modified. acs.org This strategic, stepwise functionalization makes this compound an ideal starting material for constructing elaborate molecules with precisely controlled architectures, which is crucial in drug discovery and the synthesis of complex natural products.

Catalytic Applications and Ligand Design

The quinoline-8-carboxylic acid framework is an excellent scaffold for designing chelating ligands for metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the 8-carboxylate group can act as a bidentate or even tridentate coordination site. nih.govresearchgate.net This chelating ability is well-documented for the related compound 8-hydroxyquinoline (B1678124), which forms stable complexes with a wide array of metal ions. researchgate.netscirp.org

Following this principle, this compound can be used to synthesize novel ligands. The quinoline nitrogen and the 8-carboxylic acid group can bind to a metal center, while the bromine atom at the 2-position remains available for further functionalization or serves to electronically modify the ligand's properties. For instance, Gallium (Ga³⁺) complexes with the related 8-hydroxyquinoline-2-carboxylic acid have been studied for their stability and biological activity. nih.gov Metal complexes derived from such ligands are investigated for their potential in catalysis, where the metal center acts as the active site and the quinoline ligand fine-tunes its reactivity, selectivity, and stability. princeton.edu The ability to create a diverse library of ligands by modifying the 2-position makes this scaffold highly attractive for developing new, specialized catalysts.

Development of Advanced Materials

The rigid, planar, and electron-rich nature of the quinoline ring system makes it an ideal component for advanced materials with specific electronic and photophysical properties. This compound serves as a key intermediate in the development of such materials.

Quinoline-based compounds, particularly metal complexes of 8-hydroxyquinoline like zinc(II) bis(8-hydroxyquinolinate) (ZnQ₂), are well-known for their application as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The performance of these materials is dictated by the electronic properties of the quinoline core. This compound can be used to synthesize new organic semiconductors where the quinoline unit forms the conductive backbone. The bromine and carboxylic acid groups serve as handles to either tune the material's electronic energy levels (HOMO/LUMO) or to attach it to other molecular components or polymer chains, influencing the final device architecture and performance. mdpi.com

Quinoline and its derivatives are inherently fluorescent and are widely used as fluorophores in chemical sensors and biological imaging. beilstein-journals.orgnih.gov The emission properties of the quinoline ring are highly sensitive to its substitution pattern and chemical environment. This compound itself is predicted to be fluorescent. cymitquimica.com The bromine atom can influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence. The carboxylic acid group provides a site for conjugating the fluorophore to other molecules, such as biomolecules or polymers, to create fluorescent probes. nih.gov Furthermore, derivatives can be designed to exhibit changes in their fluorescence in response to environmental stimuli like pH or the presence of specific metal ions, making them suitable for sensing applications. researchgate.net

A key advantage of using this compound is the ability to independently modify its two functional groups to fine-tune the resulting material's properties. The bromine atom can be replaced with various organic fragments through cross-coupling reactions, which alters the extent of the π-conjugated system and, consequently, the material's absorption and emission wavelengths. acs.org The carboxylic acid can be converted into amides or esters, which also modulates the electronic characteristics. This synthetic flexibility allows for the rational design of materials with precisely tailored electronic and optical properties for applications ranging from custom phosphors and dyes to components in molecular electronics.

Carboxylic acids are widely used as capping or stabilizing agents in the synthesis of metallic and semiconductor nanoparticles. researchgate.netnih.govnih.gov The carboxylate group (-COO⁻) effectively binds to the surface of nanoparticles, preventing their aggregation and controlling their growth, size, and dispersion in a solvent. documentsdelivered.com

This compound can function as a bifunctional stabilizing agent. While the 8-carboxylic acid group anchors to the nanoparticle surface, the quinoline moiety provides a functional shell around the nanoparticle core. researchgate.net This quinoline shell can impart additional properties to the nanomaterial, such as fluorescence or specific binding capabilities, creating hybrid materials with combined functionalities. For example, silver nanoparticles capped with this molecule could possess both the antimicrobial properties of silver and the fluorescent properties of the quinoline derivative.

Electrochemical Studies of Quinoline Derivatives

The electrochemical behavior of quinoline and its derivatives has been a subject of significant interest, offering insights into their reaction mechanisms, electronic properties, and potential applications in areas like organic synthesis and materials science. While specific electrochemical data for this compound is not extensively detailed in the public domain, the electrochemical properties can be inferred from studies on related quinoline compounds. Research into the electrochemistry of various quinoline derivatives reveals that the introduction of different functional groups significantly influences their redox potentials.

Electrochemical techniques are utilized not only to study the properties of quinoline compounds but also as a tool for their synthesis and modification. For instance, electrochemical methods have been developed for the C3-thiolation of quinolines and for the synthesis of tetrahydroquinoline derivatives through hydrocyanomethylation or hydrogenation. rsc.orgrsc.org These processes highlight the role of electrochemistry in creating diverse quinoline-based molecular architectures.

Studies on substituted quinolinecarbaldehydes have demonstrated a strong correlation between the molecular structure and the resulting reduction and oxidation potentials. nih.govnih.gov The nature and position of substituents on the quinoline ring system can alter the electron density distribution, thereby affecting the ease with which the molecule accepts or donates electrons. For example, the presence of an electron-donating methyl group has been found to facilitate oxidation. nih.govnih.gov Conversely, electron-withdrawing groups are expected to make reduction easier.

The influence of substituents on the electrochemical properties is further exemplified by studies on marine pyrroloquinoline metabolites. researchgate.net Research on a series of these complex natural products has shown that both the substitution pattern and the pH of the medium play a crucial role in determining their reduction potentials. researchgate.net The presence and position of bromine atoms, for instance, have a discernible effect on the electrochemical behavior of these molecules. researchgate.net

The following table presents data from electrochemical studies on various quinoline derivatives, illustrating the impact of different substituents on their reduction potentials.

| Compound | Substituents | Reduction Potential (mV) | Reference |

| 8-Hydroxyquinoline-5-carbaldehyde | -OH, -CHO | Varies with conditions | nih.gov |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | -N(CH3)2, -CHO | Varies with conditions | nih.gov |

| Pyrroloquinoline Metabolite 1 | Varies | -350 (at pH 5.5) | researchgate.net |

| Pyrroloquinoline Metabolite 3 | Varies | -251 (at pH 5.5) | researchgate.net |

| Pyrroloquinoline Metabolite 9 | Varies | -253 (at pH 5.5) | researchgate.net |

Based on the general trends observed in these related compounds, it can be anticipated that the electrochemical properties of this compound would be influenced by both the electron-withdrawing bromo group and the carboxylic acid function. The bromo group at the 2-position and the carboxylic acid at the 8-position would likely make the compound more susceptible to reduction compared to unsubstituted quinoline. The precise redox potentials would, however, depend on the specific experimental conditions, such as the solvent, electrolyte, and pH.

Research Perspectives in Medicinal Chemistry: Focus on Quinoline 8 Carboxylic Acid Scaffolds

Function as Lead Compounds for Drug Design

A lead compound is a chemical starting point for the development of new drugs. Quinoline-8-carboxylic acid scaffolds have demonstrated significant potential in this regard, serving as a foundational structure for the design of novel therapeutic agents.

The utility of the quinoline (B57606) scaffold as a source of lead compounds is exemplified by the anticancer drug candidate brequinar (B1684385) sodium. nih.gov This quinoline-4-carboxylic acid analog has been a key molecule in the study of dihydroorotate (B8406146) dehydrogenase inhibitors. nih.gov Similarly, derivatives of quinoline-2-carboxamide (B1208818) have been identified as promising lead compounds for the development of potent inhibitors of human carbonic anhydrase (hCA) I and II. nih.gov

In the realm of kinase inhibition, a quinazoline-based carboxylic acid, specifically 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a novel and selective lead compound for targeting Aurora A kinase, a protein implicated in cancer progression. nih.govmdpi.comresearchgate.net This highlights the adaptability of the core quinoline structure in generating lead compounds for diverse biological targets. The inherent properties of 2-bromoquinoline-8-carboxylic acid, such as its potential for interaction with biological targets, position it as a significant molecule for drug development efforts. cymitquimica.com

Elucidation of Molecular Target Interactions and Pathway Modulation

Understanding how a compound interacts with its molecular target is fundamental to drug design. Research into quinoline-8-carboxylic acid derivatives has shed light on their engagement with various enzymes and the subsequent modulation of cellular pathways.

One of the key targets for quinoline-based inhibitors is Protein Kinase CK2, a serine/threonine kinase implicated in a wide range of diseases, including cancer and viral infections. nih.gov CK2 exerts its influence by phosphorylating hundreds of substrates, thereby controlling critical signaling pathways such as NF-κB, PI3K/AKT/mTOR, and JAK/STAT. nih.gov Inhibition of CK2 can counteract apoptosis (programmed cell death) and affect the phosphorylation status of key proteins like the HS1 protein, promoting its degradation. nih.gov Furthermore, CK2 is known to interact with crucial cellular proteins like p53 and topoisomerase II, and its inhibition represents a viable therapeutic strategy. nih.gov

Another identified target for this class of compounds is dihydroorotate dehydrogenase, an essential enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov The inhibition of this enzyme by the quinoline carboxylic acid analog, brequinar, disrupts the production of nucleotides necessary for cell proliferation. nih.gov

Molecular modeling studies have provided further insights into target interactions. For instance, the 8-hydroxy-quinoline-7-carboxylic acid scaffold is predicted to interact with key amino acid residues, Asp186 and Lys67, within the ATP-binding pocket of Pim-1 kinase, another important cancer target. researchgate.net

Enzyme Inhibition Studies and Mechanism of Action

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. There are various modes of inhibition, including competitive, noncompetitive, and uncompetitive, each describing a different way an inhibitor interacts with an enzyme and its substrate. libretexts.org Reversible inhibitors form noncovalent bonds and their effects can be reversed, while irreversible inhibitors typically form covalent bonds, permanently disabling the enzyme. libretexts.org

Protein Kinase Inhibition (e.g., CK2)

Protein kinases are a major class of enzymes targeted in drug discovery, and quinoline-based scaffolds have shown significant promise as kinase inhibitors. Protein Kinase CK2, in particular, has been a focus of intense investigation. nih.gov CK2 is a constitutively active kinase, meaning it is always "on," and its dysregulation is linked to numerous diseases. nih.govmdpi.com

The development of potent and selective CK2 inhibitors is an active area of research. nih.gov For example, the clinical candidate CX-4945, a quinoline derivative, has been studied for its interaction with CK2. nih.gov Research into novel tricyclic quinoline analogs has led to the discovery of highly potent CK2 inhibitors. nih.gov These inhibitors can function through various mechanisms, including competing with ATP (the enzyme's energy source) or binding to the substrate-binding channel. mdpi.com The ultimate goal is to develop inhibitors with high selectivity for CK2 to minimize off-target effects. mdpi.com

Structure-Activity Relationships (SAR) Governing Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. These studies involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity.

Impact of Substituent Position on Biological Activity

The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. nih.govacs.org

A detailed SAR study on quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase identified three critical regions for activity:

The C2 position: Requires bulky, hydrophobic substituents. nih.gov

The C4 position: Shows a strict requirement for a carboxylic acid group or its salt. nih.gov

The benzo portion of the quinoline ring: Specific substitutions in this region are necessary for inhibitory activity. nih.gov

For 8-hydroxyquinoline (B1678124) derivatives, the position of the hydroxyl group is critical. Derivatives with the hydroxyl group at the C8 position have demonstrated greater antifungal activity than those with the hydroxyl at C4. nih.gov Furthermore, in studies on 2-styryl-8-hydroxy quinolines, the presence of the hydroxyl group at the C8 position resulted in better cytotoxic activity compared to a nitro group at the same position. acs.org The addition of a bromine atom to the styryl ring further enhanced this cytotoxicity. acs.org

In the context of carbonic anhydrase inhibitors based on quinoline-2-carboxamides, substitutions at the 8-OH position significantly influenced inhibitory potency against different isoforms of the enzyme. nih.gov This underscores the importance of fine-tuning substituents at specific positions to achieve desired biological effects.

Bioisosteric Replacement Strategies in Quinoline-Based Drug Discovery

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or functional group is replaced by another with similar physical or chemical properties to enhance a compound's potency, selectivity, or pharmacokinetic profile. drughunter.comcambridgemedchemconsulting.com This approach is particularly valuable for optimizing lead compounds. cambridgemedchemconsulting.com

In the context of quinoline-based drug discovery, bioisosteric replacement has been employed to improve compound properties. For example, in the development of ABCG2 modulators, a labile benzanilide (B160483) core in a quinoline carboxamide was replaced with a more stable biphenyl (B1667301) system. nih.gov This bioisosteric switch significantly increased the compound's stability in mouse plasma. nih.gov

The carboxylic acid group is a frequent target for bioisosteric replacement to improve properties like cell permeability and metabolic stability. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols. drughunter.comhyphadiscovery.com For instance, the replacement of a carboxylic acid with a tetrazole ring is a classic strategy that has been successfully used in drug design. drughunter.com Neutral bioisosteres that can form hydrogen bonds or participate in cation-π interactions are also being explored as alternatives to the ionizable carboxylic acid group. hyphadiscovery.com In the design of some quinoline-based inhibitors, the 1,2,3-triazole system has been utilized as a bioisostere for an amide group. mdpi.com These strategies allow medicinal chemists to fine-tune the properties of quinoline-8-carboxylic acid scaffolds to develop improved therapeutic agents. drughunter.comcambridgemedchemconsulting.comnih.gov

Design and Synthesis of Pharmacologically Relevant Analogues

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic substitution of the quinoline nucleus allows for the fine-tuning of a compound's physicochemical properties and biological activity. Within this framework, quinoline-8-carboxylic acid derivatives are of particular interest due to their potential as bioactive molecules. The design and synthesis of analogues from precursors like this compound are pivotal in exploring the structure-activity relationships (SAR) of this compound class.

A key strategy for the diversification of the quinoline-8-carboxylic acid scaffold involves the use of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at specific positions on the quinoline ring, thereby generating a library of analogues for pharmacological screening.

One notable approach utilizes a readily accessible precursor, 2,8-dibromoquinoline, to synthesize a variety of 2-substituted quinoline-8-carboxamides. This synthetic pathway is particularly relevant as it demonstrates the selective functionalization of the 2-position of the quinoline ring, a position occupied by a bromine atom in the target compound this compound. The synthesis proceeds through a multi-step sequence that allows for the introduction of diverse chemical moieties. acs.org

The initial step involves a selective palladium-catalyzed coupling reaction at the 2-position of 2,8-dibromoquinoline. This allows for the introduction of various alkyl and aryl groups, which is a critical step in exploring the impact of different substituents on the molecule's biological activity. Following the successful installation of the desired group at the 2-position, a lithium-bromine exchange at the 8-position is performed. This is subsequently followed by a reaction with trimethylsilyl (B98337) isocyanate to furnish the quinoline-8-carboxamide (B1604842). acs.org

This synthetic route offers a versatile platform for generating a diverse set of analogues. The ability to introduce different alkyl and aryl groups at the 2-position through well-established coupling reactions like Suzuki, Sonogashira, and Stille couplings provides a powerful tool for medicinal chemists to systematically probe the SAR of the quinoline-8-carboxamide scaffold. acs.org The resulting analogues can then be evaluated for their potential as inhibitors of various biological targets, such as poly(ADP-ribose)polymerase-1 (PARP-1). acs.org

The following table outlines the general synthetic scheme for producing 2-substituted quinoline-8-carboxamide analogues:

| Step | Description | Reagents and Conditions |

| 1 | Selective Pd-catalyzed coupling at the 2-position | 2,8-dibromoquinoline, various coupling partners (e.g., organoboronic acids for Suzuki coupling), Pd catalyst, base, solvent |

| 2 | Lithium-bromine exchange at the 8-position | Intermediate from Step 1, organolithium reagent (e.g., n-butyllithium), ethereal solvent |

| 3 | Carboxamide formation | Intermediate from Step 2, trimethylsilyl isocyanate |

| Table 1: General Synthetic Scheme for 2-Substituted Quinoline-8-Carboxamide Analogues. acs.org |

This strategic approach to analogue synthesis, starting from a readily available di-halogenated quinoline, highlights a practical and efficient method for exploring the chemical space around the quinoline-8-carboxylic acid core. The resulting library of compounds, with their varied substituents at the 2-position, is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future Directions and Emerging Research Avenues for 2 Bromoquinoline 8 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, have been foundational. nih.govtandfonline.com However, these traditional approaches often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields, limiting their alignment with modern principles of sustainable chemistry. acs.org The future of synthesizing 2-bromoquinoline-8-carboxylic acid and its derivatives lies in the development of novel and eco-friendly synthetic strategies.

Future research will likely focus on one-pot, multicomponent reactions that enhance atom economy and procedural efficiency. nih.gov For instance, adapting the Doebner hydrogen transfer reaction using greener solvents and catalysts could provide a more sustainable route to quinoline-4-carboxylic acids, a strategy that could potentially be modified for 8-carboxylic acid isomers. acs.org Additionally, metal-free synthesis and the use of reusable catalysts are emerging as powerful tools to reduce the environmental impact of quinoline production. tandfonline.com The exploration of innovative energy sources, such as microwave irradiation, has already shown promise in accelerating reaction times and improving yields in quinoline synthesis. tandfonline.comresearchgate.net

| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |

| Reaction Conditions | High temperatures, harsh acids | Room temperature, mild conditions |

| Solvents | Hazardous organic solvents | Green solvents (e.g., water, ethanol), solvent-free conditions |

| Catalysts | Stoichiometric, often toxic reagents | Reusable, non-toxic catalysts (e.g., Amberlyst-15, nano-catalysts) |

| Efficiency | Often multi-step, lower yields | One-pot reactions, higher yields, better atom economy |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound |

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Quinoline Derivatives.

Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of the quinoline ring is a transformative strategy for expanding its chemical space and enhancing its pharmacological and material properties. nih.gov For this compound, the bromine atom at the C2 position and the carboxylic acid at the C8 position serve as versatile handles for introducing a wide array of functional groups.

Future research will heavily leverage transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds at the C2 position. researchgate.net This allows for the synthesis of a library of derivatives with tailored electronic and steric properties. Furthermore, the development of C-H activation and functionalization techniques represents a frontier in synthetic chemistry, offering a highly atom-economical approach to modify other positions on the quinoline core directly. nih.gov The carboxylic acid group can be readily converted into amides, esters, and other derivatives, providing another avenue for diversification and the development of novel materials, including ligands for organometallic catalysis and functional organic molecules for electronic applications. nih.govnih.gov

| Functionalization Site | Potential Reaction | Potential Outcome/Application |

| C2-Bromine | Suzuki-Miyaura cross-coupling | Introduction of aryl or alkyl groups to modulate electronic properties |

| C8-Carboxylic Acid | Amidation | Creation of novel bioactive compounds or ligands |

| Quinoline Core | C-H Activation/Functionalization | Direct and efficient introduction of various functional groups |

| C2-Bromine | Nucleophilic Aromatic Substitution | Introduction of heteroatoms for new material properties |

Table 2: Advanced Functionalization Strategies for this compound.

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new quinoline-based molecules. Density Functional Theory (DFT) has become an invaluable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecular systems. nih.gov

In the context of this compound, future research will benefit from a synergistic approach where DFT calculations are used to predict reaction outcomes, elucidate reaction mechanisms, and guide the design of derivatives with optimized properties. nih.govresearchgate.net For instance, computational studies can help predict the regioselectivity of functionalization reactions and provide insights into the binding interactions of these molecules with biological targets. acs.orgmdpi.com This integrated approach not only deepens our fundamental understanding of the chemistry of this compound but also streamlines the experimental workflow, saving time and resources.

| Integrated Approach | Contribution | Example Application |

| DFT Calculations | Predicts electronic structure, reactivity, and spectroscopic properties | Guiding the synthesis of derivatives with desired optoelectronic properties |

| Mechanistic Studies | Elucidates reaction pathways and transition states | Optimizing reaction conditions for novel synthetic methodologies |

| Molecular Docking | Predicts binding modes and affinities with biological targets | Designing new drug candidates with improved efficacy |

| Spectroscopic Analysis | Validates computational predictions and characterizes new compounds | Confirming the structure and purity of newly synthesized derivatives |

Table 3: Integrated Computational and Experimental Techniques for Studying this compound.

Interdisciplinary Applications and Cross-Functional Research

The versatile nature of the quinoline scaffold has led to its application in a wide range of scientific disciplines. mdpi.com Future research on this compound is poised to contribute to numerous interdisciplinary fields, from medicinal chemistry to materials science.

In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbrieflands.com The functional handles on this compound make it an attractive starting point for the synthesis of new therapeutic agents. researchgate.net In materials science, quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands in catalysis. nih.gov The ability to tune the electronic and photophysical properties of this compound through functionalization opens up exciting possibilities for the creation of novel smart materials.

Development of Green Chemistry Approaches in its Synthesis and Applications

The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. jddhs.comjddhs.com The development of environmentally benign methods for the synthesis and application of this compound is a critical area for future investigation.

This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product. mdpi.com Key areas of focus will include the use of renewable feedstocks, the replacement of hazardous solvents with greener alternatives like water or bio-based solvents, and the development of catalytic processes that minimize waste and energy consumption. tandfonline.comresearchgate.net Furthermore, the design of quinoline derivatives with enhanced biodegradability and reduced toxicity will be crucial for ensuring their long-term environmental sustainability. The adoption of green chemistry principles will not only reduce the environmental footprint of research and production but also lead to safer and more cost-effective chemical processes. acs.org

Q & A

Basic: What are the optimal synthetic routes for 2-bromoquinoline-8-carboxylic acid, and what challenges arise in regioselective bromination?

Methodological Answer:

The synthesis typically involves bromination of quinoline precursors followed by carboxylation. A common approach is the Ullmann-type coupling , where bromine substitution occurs at the 2-position of quinoline derivatives. For example, nucleophilic substitution using sodium azide on brominated intermediates can yield azido complexes, which are further functionalized to introduce the carboxylic acid group at the 8-position . Key challenges include:

- Regioselectivity : Competing bromination at positions 6 or 4 can occur due to electronic effects of the quinoline ring. Using directing groups (e.g., nitro or methoxy) or controlled reaction temperatures (0–5°C) improves selectivity .

- Yield optimization : Catalysts like Cu(I) or Pd(II) enhance coupling efficiency, but stoichiometric ratios must be carefully calibrated to avoid byproducts .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR confirm regiochemistry. The 8-carboxylic acid proton appears as a singlet (~δ 12–14 ppm), while bromine’s deshielding effect shifts adjacent protons downfield .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays). Mass spectrometry (ESI+) verifies the molecular ion peak at m/z 252.06 (CHBrNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4% tolerance) .

Advanced: How can contradictory bioactivity data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often stem from:

- Variable assay conditions : For enzyme inhibition studies, confirm buffer pH (e.g., cytochrome P450 1A2 activity is pH-sensitive) and cofactor concentrations (e.g., NADPH for oxidation) .

- Metabolic interference : Use hepatocyte models to identify detoxification pathways. For example, C(8)-oxidation to carboxylic acid derivatives can reduce efficacy, as seen in analogous quinoline metabolisms .

- Structural analogs : Compare results with 6-bromo or 8-trifluoromethyl analogs to isolate electronic vs. steric effects .

Table 1 : Example bioactivity discrepancies and resolution strategies

Advanced: What strategies improve regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr mechanisms, favoring substitution at the 2-position .

- Catalytic systems : Pd(0)/Xantphos catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, retaining the carboxylic acid group .

- Protection/deprotection : Temporarily esterify the carboxylic acid to prevent unwanted interactions during bromine substitution .

Advanced: How does this compound interact with biological targets, and what computational tools validate these interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding with enzymes (e.g., acetylcholinesterase). The carboxylic acid group often coordinates active-site metal ions (Zn, Mg) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of protein-ligand complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor binding .

- SAR Studies : Modify the bromine position (e.g., 6-bromo vs. 2-bromo) to map steric and electronic contributions to IC values .

Methodological: What experimental designs are recommended for studying metabolic stability in hepatocyte models?

Methodological Answer:

- Primary hepatocytes : Isolate human hepatocytes (donor-specific CYP1A2 activity varies) and incubate with 10 µM compound for 24 hours .

- Metabolite profiling : LC-HRMS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. For this compound, monitor demethylation or hydroxylation products .